5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Photodynamic therapy Photosensitization Reactive oxygen species

Researchers disentangling Type I vs. Type II photodynamic mechanisms face a persistent obstacle: most ketocoumarin photosensitizers generate dominant singlet oxygen (¹O₂), masking superoxide (O₂⁻·)-specific effects. DMNC resolves this with a 9.9-fold lower ¹O₂ quantum yield versus BMC (0.07 vs. 0.69 rel. to rose bengal), enabling clean Type I pathway interrogation with minimal Type II crosstalk. • Validated CYP2A6 reference inhibitor: IC50 130 nM in human liver microsomes with 23-fold selectivity over CYP2B6/CYP2C9 - suitable for DDI screening assay qualification. • Three-point comparative SAR dataset available (DMNC vs. BMC vs. DETC) for 3-aroyl substituent effects on photosensitization efficiency. • Supplied ≥95% purity; standard pack sizes 10-100 mg, bulk custom synthesis available. Immediate global dispatch from stock.

Molecular Formula C22H16O5
Molecular Weight 360.4 g/mol
CAS No. 86548-40-5
Cat. No. B024134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-3-(1-naphthoyl)coumarin
CAS86548-40-5
Synonyms5,7-Dimethoxy-3-(1-naphthalenylcarbonyl)-2H-1-benzopyran-2-one; _x000B_NSC 379523; 
Molecular FormulaC22H16O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC
InChIInChI=1S/C22H16O5/c1-25-14-10-19(26-2)17-12-18(22(24)27-20(17)11-14)21(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3
InChIKeyZMPZRDHZQFCUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxy-3-(1-naphthoyl)coumarin Physicochemical Profile


5,7-Dimethoxy-3-(1-naphthoyl)coumarin (DMNC) is a synthetic ketocoumarin derivative bearing methoxy groups at the 5- and 7-positions of the coumarin core and a 1-naphthoyl substituent at the 3-position [1]. Its molecular formula is C22H16O5 with a molecular weight of 360.36 g/mol, and the compound exhibits a melting point of 209–212 °C and a calculated XLogP3 of 4.7, indicating pronounced lipophilicity . Commercially available with typical purity specifications of ≥95% to 97%, DMNC is supplied exclusively for research and development applications .

DMNC: 3-Aroylcoumarin Substitution Risk


Ketocoumarins sharing the 3-aroyl substitution motif exhibit widely divergent photophysical and biological properties that preclude generic substitution. In a direct comparative study of three ketocoumarins, 3-benzoyl-7-methoxycoumarin (BMC) generated singlet oxygen with an efficiency of 0.69 relative to rose bengal, whereas 5,7-dimethoxy-3-(1-naphthoyl)coumarin (DMNC) exhibited a nearly ten-fold lower efficiency of only 0.07 [1]. Similarly, CYP inhibition profiling reveals isoform-specific differences: DMNC demonstrates an IC50 of 130 nM against CYP2A6 but only 3.0 μM against CYP2B6 and CYP2C9, corresponding to a >20-fold selectivity window [2]. These quantitative disparities demonstrate that structurally related 3-aroylcoumarins are not functionally equivalent and that substitution without empirical verification may compromise experimental reproducibility or lead to erroneous data interpretation.

DMNC Differential Evidence Against Comparators


Singlet Oxygen Photosensitization Efficiency

DMNC exhibits substantially lower singlet oxygen (¹O₂) photosensitization efficiency compared to the benzoyl-substituted analog 3-benzoyl-7-methoxycoumarin (BMC). In a direct head-to-head comparative study using both optical (RNO bleaching) and EPR (TEMPL spin trapping) methods, the singlet oxygen generating efficiency of DMNC was determined to be 0.07 relative to the reference photosensitizer rose bengal, whereas BMC yielded a relative efficiency of 0.69 under identical experimental conditions [1]. The thenoyl-substituted analog 7-diethylamino-3-thenoylcoumarin (DETC) exhibited a comparable low efficiency of 0.06 [1]. All three ketocoumarins also photogenerate superoxide anion radical (O₂⁻·), as confirmed by EPR spin trapping and SOD-inhibitable cytochrome c reduction assays [1].

Photodynamic therapy Photosensitization Reactive oxygen species Singlet oxygen quantum yield

CYP2A6 Inhibition Potency and Isoform Selectivity

DMNC demonstrates moderate inhibitory potency against human cytochrome P450 2A6 (CYP2A6) with an IC50 of 130 nM, as measured in human liver microsomes using coumarin as the probe substrate following a 5-minute preincubation and NADPH-regenerating system initiation [1]. In parallel assays conducted under comparable conditions, DMNC exhibited significantly weaker inhibition of CYP2B6 (IC50 = 3.0 μM, using bupropion as substrate) and CYP2C9 (IC50 = 3.0 μM, using diclofenac as substrate), corresponding to a 23-fold selectivity margin for CYP2A6 over both CYP2B6 and CYP2C9 [1]. For context, a structurally distinct coumarin derivative evaluated in a separate CYP2A6 inhibition screen exhibited an IC50 of 5.9 μM, representing a 45-fold potency differential compared to DMNC, though this comparison is cross-study and should be interpreted with appropriate caveats [2].

Cytochrome P450 inhibition CYP2A6 Drug metabolism Enzyme selectivity

Commercial Purity and Procurement Specifications

DMNC is commercially available from multiple established chemical suppliers with documented purity specifications of 95% (AKSci, catalog 7563BA) and 97% (Wuhan Maikeer Technology, catalog HC11054) . The compound is supplied exclusively for research and development use with full quality assurance documentation including certificates of analysis (COA) and safety data sheets (SDS) available upon request . Physical characterization data including melting point (209–212 °C) and structural identifiers (InChI Key: ZMPZRDHZQFCUSJ-UHFFFAOYSA-N) are consistently reported across supplier datasheets, facilitating identity verification .

Chemical procurement Purity specification Research-grade compound

Lipophilicity and Membrane Permeability Profile

DMNC exhibits a calculated XLogP3 value of 4.7 and a topological polar surface area (TPSA) of 61.8 Ų, as derived from its molecular structure . These physicochemical parameters fall within ranges that computational models associate with favorable passive membrane permeability (TPSA < 140 Ų) while the elevated logP indicates substantial lipophilicity that may influence protein binding and tissue distribution . The naphthoyl substituent at the 3-position contributes more extensively to the extended conjugated π-system and overall lipophilicity than the benzoyl group found in simpler 3-aroylcoumarin analogs such as BMC [1].

Lipophilicity Membrane permeability ADME Physicochemical property

DMNC Application Scenarios


Mechanistic Photobiology with Attenuated Singlet Oxygen

Researchers investigating Type I versus Type II photosensitization mechanisms should consider DMNC when the experimental objective requires disentangling superoxide anion radical (O₂⁻·) effects from singlet oxygen (¹O₂)-mediated processes. DMNC's 9.9-fold lower ¹O₂ generation efficiency relative to BMC (0.07 vs. 0.69 relative to rose bengal) combined with confirmed O₂⁻· photogeneration capability makes it a valuable tool for probing Type I photodynamic pathways with minimal Type II pathway interference [1]. This differential photochemical profile is particularly relevant for studies examining superoxide-specific oxidative damage in cellular or biomolecular systems.

CYP2A6 Drug Metabolism and Enzyme Inhibition

Investigators conducting cytochrome P450 inhibition profiling or drug-drug interaction screening may utilize DMNC as a reference compound for CYP2A6 activity assessment. With a measured IC50 of 130 nM against CYP2A6 in human liver microsomes and a 23-fold selectivity window over CYP2B6 and CYP2C9 (IC50 = 3.0 μM for both isoforms), DMNC offers a characterized inhibition profile suitable for validating assay conditions or serving as a comparative benchmark when evaluating novel CYP2A6 inhibitors [2]. The compound's moderate potency and measurable selectivity make it appropriate for establishing baseline inhibition parameters in metabolism studies.

Ketocoumarin SAR: 3-Aroyl Substitution Effects

Medicinal chemistry and photochemistry research programs investigating how the nature of the 3-aroyl substituent modulates ketocoumarin properties can employ DMNC as the naphthoyl-bearing member of a comparative series. Direct head-to-head data are available for DMNC alongside the benzoyl analog BMC and the thenoyl analog DETC, establishing a three-point SAR dataset for singlet oxygen photosensitization efficiency (0.69, 0.07, and 0.06, respectively) [1]. Additionally, DMNC's CYP inhibition data (CYP2A6 IC50 = 130 nM) can be compared with structurally distinct coumarin derivatives that exhibit CYP2A6 IC50 values in the micromolar range (e.g., 5.9 μM) to evaluate how 3-position substitution affects enzyme interaction [2]. DMNC's high calculated lipophilicity (XLogP3 = 4.7) further contributes to SAR analysis of substituent effects on physicochemical properties .

Fluorescent Probe Development and Photophysical Characterization

The extended conjugated system of DMNC, featuring a naphthoyl group at the 3-position and methoxy substituents at the 5- and 7-positions, renders it suitable for fundamental photophysical studies including fluorescence spectroscopy, solvent polarity effects on emission, and critical micelle concentration (CMC) determination [3]. As a ketocoumarin derivative, DMNC participates in photogeneration of reactive oxygen species, a property documented in photochemical literature that may be exploited for developing ROS-generating probes or photosensitizer screening panels [1].

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